molecular formula C19H20ClN3O3S2 B2826028 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 904818-14-0

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No. B2826028
CAS RN: 904818-14-0
M. Wt: 437.96
InChI Key: OLINDRVDMGTACF-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide, also known as CMB-Diethylsulfamoylbenzamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

  • A significant portion of research focuses on the synthesis of N-substituted benzamide derivatives and their biological activity. For instance, the synthesis of pro-apoptotic indapamide derivatives has shown anticancer activity against melanoma cell lines, demonstrating the potential for developing new therapeutic agents (Ö. Yılmaz et al., 2015).
  • Another study highlighted the synthesis of benzothiazole derivatives as potent antitumor agents, indicating the crucial role of these compounds in cancer research (Masao Yoshida et al., 2005).

Material Science and Chemistry

  • Research has extended into the development of new materials, such as the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which were studied for their antibacterial activities. This illustrates the compound's utility in developing antimicrobial materials (L. N. Obasi et al., 2017).

Pharmacological Screening

  • The creation of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening represents another significant application. These compounds were investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the versatility of benzothiazole derivatives in drug discovery (Snehal Patel et al., 2009).

Supramolecular Chemistry

  • N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated as new series of supramolecular gelators. This research aims to understand the role of methyl functionality and S⋯O interaction in gelation behavior, which is crucial for designing new supramolecular materials (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)15-8-6-13(7-9-15)18(24)22-19-21-17-12(3)10-14(20)11-16(17)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLINDRVDMGTACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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